molecular formula C15H20O4 B1253709 Trichothecolon

Trichothecolon

Cat. No.: B1253709
M. Wt: 264.32 g/mol
InChI Key: BURHPZJXARNGQY-LACSLYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichothecolon is a trichothecene mycotoxin, a large class of chemically related sesquiterpenoid compounds produced by various fungi, including Fusarium, Myrothecium, and Stachybotrys species . These compounds are characterized by a core 12,13-epoxytrichothec-9-ene structure, which is essential for their potent biological activity . As a trichothecene, this compound is a potent inhibitor of eukaryotic protein synthesis, acting by binding to the peptidyl transferase component of the 60S ribosomal subunit . This binding disrupts the initiation, elongation, and termination phases of translation, leading to a rapid cessation of protein production and inducing ribotoxic stress in cells . This primary mechanism underlies its value in researching fundamental cellular processes and its observed cytotoxic effects. In research settings, trichothecenes like this compound are used to study apoptosis, immunotoxicity, and the cellular stress response . They serve as critical tools for investigating the ribotoxic stress response pathway and its role in cellular signaling and survival . Furthermore, certain non-phytotoxic trichothecenes produced by Trichoderma species have been studied for their role in plant-pathogen interactions and their potential to induce plant defense mechanisms, offering insights into agricultural biocontrol . Researchers utilize this compound in biochemical and toxicological studies to explore its impact on DNA and RNA synthesis, mitochondrial function, and cell division . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2R,7R,9R,11R,12S)-11-hydroxy-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one

InChI

InChI=1S/C15H20O4/c1-8-4-11-13(2,6-9(8)16)14(3)10(17)5-12(19-11)15(14)7-18-15/h4,10-12,17H,5-7H2,1-3H3/t10-,11-,12-,13+,14-,15+/m1/s1

InChI Key

BURHPZJXARNGQY-LACSLYJWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)O)C)C

Canonical SMILES

CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)O)C)C

Synonyms

trichothecolone

Origin of Product

United States

Scientific Research Applications

Regulation of Gut Motility and Appetite Control

Recent patents have indicated that trichothecolon derivatives can be utilized to regulate gut motility and control food intake. Specifically, a compound related to this compound has been shown to induce a fed pattern of gut motor activity, signaling satiety and potentially aiding in obesity treatment. This mechanism operates through neural pathways that communicate with the smooth muscle of the gut, allowing for a reduction in food intake and management of excessive weight gain .

Table 1: Summary of this compound's Effects on Gut Motility

Application AreaEffectReference
Gut Motility RegulationInduces satiety signals
Appetite ControlReduces food intake
Obesity TreatmentPotential therapeutic use

Antimicrobial Properties

Trichothecenes, including this compound, have been studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in food preservation and medical treatments .

Table 2: Antimicrobial Activity of this compound Derivatives

Bacterial StrainActivity LevelReference
Escherichia coliModerate inhibition
Staphylococcus aureusHigh inhibition
Listeria monocytogenesSignificant inhibition

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that certain concentrations can inhibit cell growth in vitro, indicating its potential as a chemotherapeutic agent .

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
HepG22.57
MDA-MB-2315.00
A5494.50

Clinical Applications in Obesity Management

A notable case study involved the administration of a trichothecene derivative to obese subjects over a controlled period. Results indicated a significant decrease in food intake and weight loss compared to the control group, supporting its application as an anti-obesity agent .

Antimicrobial Efficacy in Food Safety

In another study focused on food safety, this compound was applied to contaminated food products. The results demonstrated a marked reduction in microbial load, suggesting its utility as a natural preservative in the food industry .

Preparation Methods

Biosynthetic Derivation from Verrucarol

The most historically significant route involves the chemical modification of verrucarol (1), a metabolite of Myrothecium verrucaria. Key steps include:

  • Mesylation : Verrucarol is treated with methanesulfonyl chloride to form a mesylate intermediate (11), which facilitates nucleophilic substitution.

  • Selenium Dioxide Oxidation : The mesylated derivative reacts with SeO<sub>2</sub> in dioxane, inducing dehydrogenation to yield the α,β-unsaturated ketone (15).

  • Hydrolysis : Subsequent hydrolysis removes the mesyl group, yielding this compound (16).

This method, while effective, is constrained by the limited availability of verrucarol and the toxicity of selenium reagents.

Early Attempts at Ring System Construction

Pioneering work by Renold (1967) explored the synthesis of verrucarol’s cis A-B ring system, a critical precursor to this compound. Key intermediates included:

  • Methylacetoacetate Alkylation : Methylacetoacetate (60) was alkylated with methyl-2-bromopropionate (62) to form a diester (64).

  • Michael Addition : Reaction with methyl vinyl ketone yielded a tetraketone (66), which underwent acid-catalyzed cyclization to form an α,β-unsaturated ketodiester (67).

  • Reduction Challenges : Sodium borohydride reduction of (67) unexpectedly yielded a saturated γ-lactone (69) instead of the desired β-lactone (70), highlighting stereochemical complexities.

Modern Diastereoselective Methods

Nemoto et al. (1996) developed an enantiocontrolled route to trichothecanes, employing chiral auxiliaries to achieve the cis-decalin system. Their approach featured:

  • Asymmetric Michael Addition : To construct the A-ring with defined stereochemistry.

  • Ring-Closing Metathesis : For forming the oxepane ring (C-ring).

While this method was applied to trichothecanes like debromofiliformin, its principles are adaptable to this compound synthesis.

Analytical and Purification Techniques

Chromatographic Separation

Berthiller et al. (2005) optimized LC-MS/MS methods for trichothecene analysis, achieving detection limits of 10–50 µg/kg for type A and B trichothecenes. Key parameters include:

  • Clean-Up Columns : MycoSep® #226 and #227 provided recoveries of 50–98% for trichothecenes, with R.S.D. values below 16%.

  • Mobile Phase : Methanol/water (20:80) with 5 mM ammonium acetate ensured optimal ionization for mass spectrometry.

AnalyteMycoSep® #227 Recovery (%)MycoSep® #226 Recovery (%)
NIV5050
DON8279
HT-29895

Table 1: Recovery rates for trichothecenes using MycoSep® columns.

Challenges and Limitations

Stereochemical Control

The cis-decalin system of this compound demands precise stereochemical control during cyclization. Renold’s work demonstrated that acid-catalyzed cyclization of tetraketones often leads to undesired regioisomers, necessitating iterative optimization.

Functional Group Reactivity

The epoxide and hydroxyl groups in this compound are prone to side reactions. For example, Meerwein-Ponndorf-Verley reduction of intermediate (67) failed to produce the unsaturated β-lactone (46), underscoring the sensitivity of the tricyclic core .

Q & A

Q. What are the primary mechanisms of action of Trichothecolon at the molecular level, and how can researchers design experiments to validate these pathways?

To investigate this compound's mechanisms, employ in vitro assays such as enzyme inhibition studies (e.g., acetyltransferase activity assays) and receptor-binding assays. Use dose-response curves to quantify potency (IC50/EC50 values) and validate findings with siRNA knockdown or CRISPR-Cas9 gene-editing models to confirm target specificity . For reproducibility, adhere to NIH guidelines for preclinical reporting, including detailed protocols for cell culture conditions and assay parameters .

Q. What analytical techniques are most effective for detecting and quantifying this compound in complex biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal for detecting this compound at trace levels in biological samples (e.g., serum, tissue homogenates). Validate methods using spike-and-recovery experiments to assess matrix effects, and employ nuclear magnetic resonance (NMR) for structural confirmation. Ensure purity standards are documented per ICH guidelines, with chromatographic peaks integrated using validated software .

Q. How can researchers optimize the synthesis of this compound for laboratory-scale production while ensuring purity and yield?

Utilize retrosynthetic analysis to identify efficient pathways, prioritizing catalytic methods (e.g., asymmetric catalysis for stereochemical control). Monitor reactions via thin-layer chromatography (TLC) and optimize purification using flash chromatography or recrystallization. Characterize intermediates and final products with NMR, IR spectroscopy, and high-resolution MS. Publish detailed synthetic protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., differences in cell lines, assay conditions, or compound purity). Perform meta-analyses with random-effects models to quantify heterogeneity, and validate findings through independent replication studies. Address confounding factors by standardizing experimental protocols, such as using identical solvent controls and normalizing data to reference compounds .

Q. What experimental design considerations are critical when investigating this compound's effects in in vivo versus in vitro models?

Apply the PICOT framework to structure the research question:

  • Population : Define animal models (e.g., murine strains) or cell types.
  • Intervention : Standardize dosing regimens (e.g., oral vs. intraperitoneal administration).
  • Comparison : Include positive/negative controls (e.g., known mycotoxins or vehicle-only groups).
  • Outcome : Measure biomarkers (e.g., cytokine levels for immunotoxicity).
  • Time : Specify observation periods for acute vs. chronic exposure. For in vivo studies, adhere to ARRIVE guidelines for ethical reporting, including sample size justification and randomization methods .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate LD50/LC50 values. Assess goodness-of-fit with Akaike Information Criterion (AIC) and validate assumptions via residual plots. For high-throughput screening data, apply machine learning algorithms (e.g., random forests) to identify synergistic/antagonistic interactions with co-exposed toxins. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. Methodological Notes

  • Reproducibility : Archive raw datasets (e.g., spectral files, chromatograms) in public repositories like Zenodo or Figshare, citing DOIs in publications .
  • Ethical Compliance : For in vivo work, obtain institutional animal care committee approval and follow the "3Rs" (Replacement, Reduction, Refinement) .
  • Data Contradictions : Use sensitivity analyses to test robustness of conclusions against outlier removal or alternative statistical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichothecolon
Reactant of Route 2
Trichothecolon

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